molecular formula C16H14FNO3S B5609679 2-[(4-fluorobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid

2-[(4-fluorobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid

Cat. No. B5609679
M. Wt: 319.4 g/mol
InChI Key: CEGPQGLPBJRLGZ-UHFFFAOYSA-N
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Description

The compound "2-[(4-fluorobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid" belongs to a class of thiophene derivatives known for their diverse chemical and biological properties. Research in this area has led to the synthesis and analysis of novel thiophene derivatives with potential applications across various fields.

Synthesis Analysis

Thiophene derivatives, including the compound , are synthesized through various chemical reactions, utilizing precursor compounds and specific reagents to introduce functional groups, such as the fluorobenzoyl group, into the thiophene structure. Techniques such as the Gewald reaction have been employed to generate thiophene derivatives, indicating the versatility of synthetic approaches for these compounds (Adib et al., 2014).

Molecular Structure Analysis

The molecular structure of thiophene derivatives is characterized using spectroscopic methods such as IR, NMR, and MS, alongside elemental analysis. These techniques confirm the presence of specific functional groups and the overall molecular architecture, essential for understanding the compound's chemical behavior and potential interactions (Amr et al., 2010).

Chemical Reactions and Properties

Thiophene derivatives undergo various chemical reactions, including cycloadditions, nucleophilic substitutions, and electrophilic aromatic substitutions, influenced by the nature of substituents on the thiophene ring. These reactions are pivotal in further modifying the compound for specific applications (Youssef, 2009).

Physical Properties Analysis

The physical properties of thiophene derivatives, such as solubility, melting point, and crystal structure, are determined by the nature of the substituents and the molecular structure. These properties are crucial for the compound's application in material science and pharmaceutical formulations. Studies on related thiophene derivatives reveal insights into their luminescent properties and crystal packing, indicating the potential for diverse applications (Osterod et al., 2001).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with other molecules, are fundamental for understanding the compound's utility in chemical syntheses and potential biological activities. The presence of functional groups such as the fluorobenzoyl moiety significantly impacts these properties, influencing how the compound interacts in chemical and biological systems (Hutchinson et al., 2001).

properties

IUPAC Name

2-[(4-fluorobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14FNO3S/c17-10-7-5-9(6-8-10)14(19)18-15-13(16(20)21)11-3-1-2-4-12(11)22-15/h5-8H,1-4H2,(H,18,19)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEGPQGLPBJRLGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=C(S2)NC(=O)C3=CC=C(C=C3)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14FNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901326868
Record name 2-[(4-fluorobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901326868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

41.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47198360
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

298193-41-6
Record name 2-[(4-fluorobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901326868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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